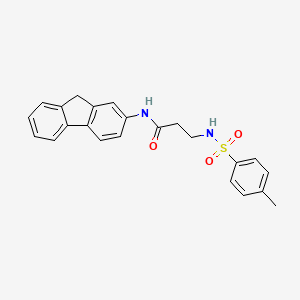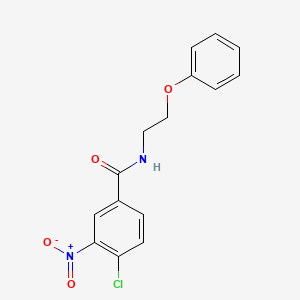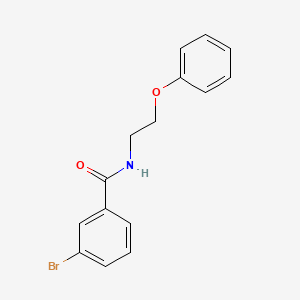![molecular formula C13H11ClN2O2 B6548903 N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 1040019-26-8](/img/structure/B6548903.png)
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide” is an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and an amide functional group. The presence of the chlorophenyl group suggests that it might have some interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a pyridine ring attached to a chlorophenyl group through a methylene (-CH2-) spacer and an amide functional group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity with other substances .科学研究应用
NCHPCA has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as an inhibitor in biochemical and physiological processes, and as a tool for drug development. NCHPCA has also been used in laboratory experiments to study the effects of various compounds on biological systems.
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system .
Pharmacokinetics
Similar compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds, such as the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), have been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Action Environment
For example, the fungicide pyraclostrobin’s effectiveness can be influenced by factors such as temperature, pH, and the presence of other substances .
实验室实验的优点和局限性
The use of NCHPCA in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it has a wide range of applications in scientific research. However, there are also some limitations to the use of NCHPCA in laboratory experiments. NCHPCA can be toxic at high concentrations, and it can interact with other compounds in the laboratory, which can lead to unexpected results.
未来方向
NCHPCA has a wide range of potential applications in scientific research and drug development. Future research could focus on developing new methods for synthesizing NCHPCA, as well as exploring the potential of the compound to act as an inhibitor in biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of NCHPCA to act as a catalyst in organic synthesis, as well as its potential to affect the expression of genes. Finally, research could be conducted to explore the potential of NCHPCA to be used as a tool for drug development.
合成方法
NCHPCA can be synthesized through several different methods. The most common and efficient method is a two-step process that involves the reduction of 4-chlorophenylmethyl-6-hydroxypyridine-3-carboxylic acid with sodium borohydride in an aqueous solution, followed by the conversion of the resulting product to NCHPCA with chloroacetic acid. This method has been found to be the most efficient and cost-effective method of synthesizing NCHPCA.
安全和危害
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-1-9(2-5-11)7-16-13(18)10-3-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINMDCLHFZTOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548821.png)
![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548824.png)
![3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B6548841.png)
![2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6548849.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B6548854.png)





![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)

